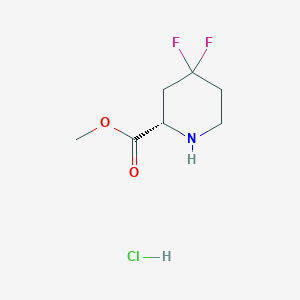

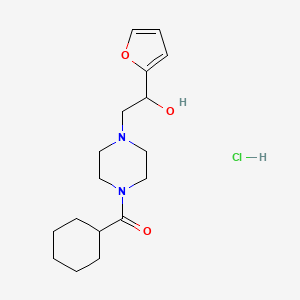

methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride

カタログ番号:

B2700316

CAS番号:

403503-70-8

分子量:

215.62

InChIキー:

RBRJTFVCUPBHAH-JEDNCBNOSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Techniques such as thermal analysis and viscosity measurements are often used .科学的研究の応用

Moisture Stability in Metal-Organic Frameworks

- Incorporating hydrophobic groups such as methyl into metal-organic frameworks (MOFs) enhances their water resistance significantly. This is due to the shielding of metal ions from water molecule attacks, particularly in carboxylate-based bridging MOFs (Ma, Li, & Li, 2011).

Synthesis of Substituted Acridine-4-Carboxylic Acids

- A new synthesis route for substituted acridine-4-carboxylic acids has been reported, involving the reduction, oxidation, and cyclisation of methyl 2-[N-(2-carboxyphenyl)amino]benzoates. This provides a new pathway to produce clinical anticancer drugs like DACA (Gamage et al., 1997).

Synthesis of 4-Chloropiperidines

- The formation of 4-chloropiperidines from homoallylic amines, using HCl·DMPU, has been achieved. This method demonstrates an environmentally benign alternative for piperidine formation, applicable to both aromatic and aliphatic amines (Ebule et al., 2019).

Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives

- A catalytic hydrodecarboxylation process for primary, secondary, and tertiary carboxylic acids has been developed. This method is not limited by the presence of α heteroatoms or phenyl substitution in the carboxylic acids, making it broadly applicable (Griffin, Zeller, & Nicewicz, 2015).

Hydrodenitrogenation of 2-Methylpyridine and 2-Methylpiperidine

- The hydrodenitrogenation (HDN) of 2-methylpyridine and its intermediate products, including 2-methylpiperidine, involves a combination of ring hydrogenation, elimination, and nucleophilic substitution processes. This study provides insight into the conversion pathways of these compounds (Egorova, Zhao, Kukula, & Prins, 2002).

CO2 Solubility in Ionic Liquids

- N-methyl-2-hydroxyethylammonium based ionic liquids show promise in CO2 capture and natural gas sweetening. Their high pressure CO2 solubility and selectivity towards various solutes make them attractive for environmental applications (Mattedi et al., 2011).

Synthesis of Pipecolic Acid Derivatives

- The synthesis of pipecolic acid derivatives using acid-catalyzed hydrolysis of tert-butyl compounds reveals the vinylfluoro group as an acetonyl cation equivalent. This method opens up new pathways for the synthesis of complex organic compounds (Purkayastha et al., 2010).

Synthesis of Methyl 2-Methoxy-6-Methylaminopyridine-3-Carboxylate

- A practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate has been developed, highlighting process improvements in regioselectivity and conversion efficiency (Horikawa, Hirokawa, & Kato, 2001).

作用機序

Safety and Hazards

特性

IUPAC Name |

methyl (2S)-4,4-difluoropiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-7(8,9)2-3-10-5;/h5,10H,2-4H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRJTFVCUPBHAH-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(CCN1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

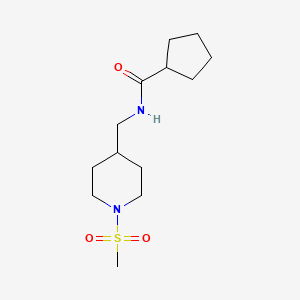

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclopentan...

Cat. No.: B2700233

CAS No.: 1235077-47-0

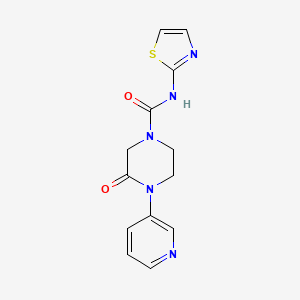

4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine

Cat. No.: B2700234

CAS No.: 2060360-94-1

3-Oxo-4-pyridin-3-yl-N-(1,3-thiazol-2-yl)piperazine-1-c...

Cat. No.: B2700235

CAS No.: 2380041-04-1

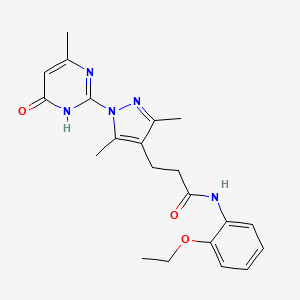

2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-...

Cat. No.: B2700236

CAS No.: 338771-06-5

![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2700234.png)

![2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2700236.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700238.png)

![4-(3-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2700252.png)

![rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine](/img/structure/B2700253.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2700255.png)

![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2700256.png)